

The Structural Basis of EP300/CREBBP Inhibition: A Technical Guide

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Introduction

The homologous proteins EP300 (E1A binding protein p300) and CREBBP (CREB-binding protein), often referred to collectively as EP300/CREBBP, are crucial transcriptional co-activators that play a pivotal role in regulating gene expression. They function as histone acetyltransferases (HATs), catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails and other proteins. This acetylation is a key epigenetic mark associated with active chromatin and transcriptional activation. Given their central role in cellular processes such as proliferation, differentiation, and DNA repair, the dysregulation of EP300/CREBBP activity is implicated in a variety of diseases, most notably cancer.[1][2] This has made them attractive targets for therapeutic intervention.

This technical guide provides an in-depth overview of the structural basis of EP300/CREBBP inhibition, focusing on the different classes of inhibitors, their mechanisms of action, and the experimental methodologies used to characterize them.

Molecular Architecture of EP300/CREBBP

EP300 and CREBBP are large, multi-domain proteins that share a high degree of sequence homology and a similar domain architecture.[3][4] Key functional domains include:



- Histone Acetyltransferase (HAT) Domain: The catalytic core responsible for acetyltransferase
 activity. The structure of the HAT domain reveals a binding pocket for the cofactor acetyl-CoA
 and a channel for the histone substrate.[5][6]
- Bromodomain: A protein module that recognizes and binds to acetylated lysine residues, thereby tethering the complex to acetylated chromatin and facilitating further acetylation.[7]
- Other Interaction Domains: Including the TAZ, KIX, and IBiD domains, which mediate
 interactions with a multitude of transcription factors and other regulatory proteins,
 highlighting the role of EP300/CREBBP as signaling hubs.[3][4]

Inhibitor Classes and their Structural Basis of Action

The development of small molecule inhibitors targeting EP300/CREBBP has led to several distinct classes, each with a unique mechanism of action rooted in the structural features of their respective target domains.

Histone Acetyltransferase (HAT) Inhibitors

HAT inhibitors directly target the catalytic activity of EP300/CREBBP. They can be further subclassified based on their binding mode:

- Acetyl-CoA Competitive Inhibitors: These inhibitors bind to the acetyl-CoA binding pocket in
 the HAT domain, preventing the natural cofactor from binding. A-485 is a potent and
 selective catalytic inhibitor of EP300/CBP that competes with acetyl-CoA.[8] The crystal
 structure of the EP300 HAT domain in complex with inhibitors like (+)-3 (PDB: 7VHY) reveals
 how these molecules occupy the cofactor binding site.[9]
- Substrate Competitive Inhibitors: These molecules compete with the histone substrate for binding to the HAT domain. The crystal structure of the p300 acetyltransferase domain with a peptide-competitive inhibitor (PDB: 6V8K) provides insight into this mechanism.[10]

Bromodomain Inhibitors

Bromodomain inhibitors prevent the "reading" of acetylated lysine marks by EP300/CREBBP, thereby disrupting their localization to active chromatin regions and subsequent transcriptional



co-activation. These inhibitors typically mimic the acetyl-lysine side chain and occupy the bromodomain binding pocket.

High-resolution crystal structures of the EP300 and CREBBP bromodomains in complex with various inhibitors, such as SGC-CBP30 (PDB: 5BT3) and XDM-CBP (PDB: 5NU5), have been instrumental in the structure-based design of potent and selective inhibitors.[11][12] These structures reveal key interactions, often involving a conserved asparagine residue, that are critical for inhibitor binding.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to the target protein (e.g., an EP300/CREBBP inhibitor), a linker, and a ligand for an E3 ubiquitin ligase. By bringing the target protein and the E3 ligase into close proximity, PROTACs trigger the ubiquitination and subsequent proteasomal degradation of the target.

The development of EP300/CREBBP degraders has shown promise for achieving enhanced and sustained target inhibition.[13] Structure-based design has been employed to optimize the linker and the target-binding moiety to promote the formation of a stable ternary complex between EP300/CREBBP, the PROTAC, and the E3 ligase.[13] This approach can lead to selective degradation of one paralog over the other.[14]

Quantitative Data on EP300/CREBBP Inhibitors

The potency and selectivity of various inhibitors have been characterized using a range of biochemical and cellular assays. The following tables summarize key quantitative data for representative inhibitors.



Inhibitor	Target Domain	Assay Type	Target	IC50 / Kd	Reference
HAT Inhibitors					
A-485	HAT	TR-FRET	EP300	44.8 nM	[15]
iP300w	HAT	TR-FRET	EP300	15.8 nM	[15]
CPI-1612	HAT	TR-FRET	EP300	10.7 nM	[15]
OPN-6602	HAT	Biochemical	EP300	28 nM	[16]
OPN-6602	HAT	Biochemical	СВР	31 nM	[16]
OPN-6742	HAT	Biochemical	EP300	13 nM	[16]
OPN-6742	HAT	Biochemical	СВР	18 nM	[16]
Bromodomai n Inhibitors					
SGC-CBP30	Bromodomai n	NanoBRET	СВР	280 nM (EC50)	[17]
I-CBP112	Bromodomai n	NanoBRET	СВР	240 nM (EC50)	[17]
OPN-6602	Bromodomai n	SPR	EP300	0.87 nM (Kd)	[16]
PROTACs					
dCE-2	Bromodomai n	Cellular Degradation	СВР	40 nM (DC50)	[13]

Experimental Protocols In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the catalytic activity of the EP300/CREBBP HAT domain in a test tube setting.



Principle: A purified recombinant EP300 or CREBBP HAT domain is incubated with a histone substrate (e.g., H3 peptide) and acetyl-CoA. The transfer of the acetyl group to the histone is then quantified.

Detailed Protocol (Example using TR-FRET):[1][15]

- Reagents:
 - EP300 catalytic domain (recombinant protein)
 - Biotinylated histone H3 peptide (amino acids 1-21)
 - Acetyl-CoA
 - TR-FRET detection reagents (e.g., Europium-labeled anti-acetylated lysine antibody and Streptavidin-allophycocyanin)
 - Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 0.01% BSA.
- Procedure:
 - 1. Prepare serial dilutions of the test inhibitor in assay buffer.
 - 2. In a 384-well plate, add the inhibitor dilutions.
 - 3. Add a solution containing the EP300 enzyme and acetyl-CoA to each well.
 - 4. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
 - 5. Initiate the reaction by adding the histone H3 peptide substrate.
 - 6. Incubate for 1 hour at 30°C.
 - 7. Stop the reaction and add the TR-FRET detection reagents.
 - 8. Incubate for 1 hour at room temperature.
 - Read the plate on a TR-FRET-compatible plate reader.



Data Analysis: The TR-FRET signal is proportional to the amount of histone acetylation. IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.

Cellular Histone Acetylation Assay (Western Blot)

This assay measures the levels of specific histone acetylation marks in cells treated with an EP300/CREBBP inhibitor.

Principle: Cells are treated with the inhibitor, and then total histones are extracted. The levels of a specific acetylation mark (e.g., H3K27ac) are then detected by Western blotting using a specific antibody.

Detailed Protocol:

- Cell Culture and Treatment:
 - Plate cells (e.g., MCF-7) and allow them to adhere overnight.
 - Treat cells with various concentrations of the inhibitor for a specified time (e.g., 24 hours).
- Histone Extraction:
 - Harvest cells and wash with PBS.
 - Lyse the cells in a buffer containing a detergent (e.g., Triton X-100) to release the nuclei.
 - Isolate the nuclei by centrifugation.
 - Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 N HCl).
 - Precipitate the histones with trichloroacetic acid.
 - Wash the histone pellet with acetone and resuspend in water.
- Western Blotting:
 - 1. Determine the protein concentration of the histone extracts.

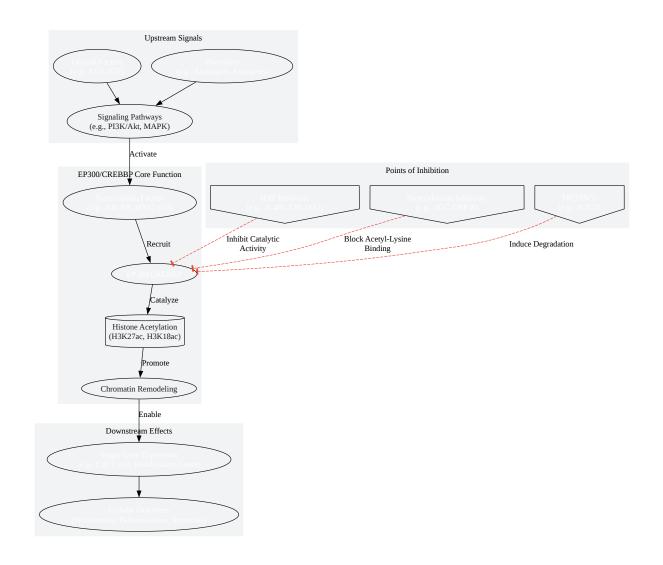


- 2. Separate the histone proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%).
- 3. Transfer the proteins to a nitrocellulose or PVDF membrane.
- 4. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- 5. Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K27ac) overnight at 4°C.
- 6. Wash the membrane with TBST.
- 7. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- 8. Wash the membrane with TBST.
- 9. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- 10. Normalize the signal to a loading control, such as total histone H3.

Signaling Pathways and Logical Relationships

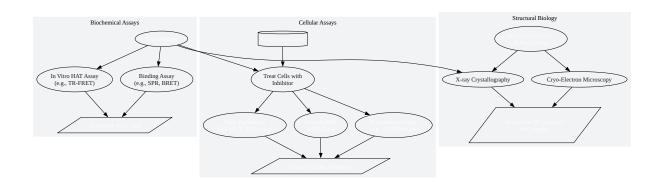
The inhibition of EP300/CREBBP has profound effects on various signaling pathways, particularly in the context of cancer.





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Conclusion

The structural and functional characterization of EP300/CREBBP has paved the way for the rational design of potent and selective inhibitors. By targeting different domains, such as the HAT and bromodomain, researchers have developed a diverse arsenal of chemical probes and potential therapeutic agents. The integration of biochemical assays, cellular studies, and structural biology has been instrumental in elucidating the mechanisms of inhibition and in driving the development of novel therapeutic strategies for a range of diseases, particularly cancer. The continued exploration of the structural basis of EP300/CREBBP regulation and inhibition will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.



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